1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one
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Overview
Description
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one typically involves the reaction of a piperidine derivative with appropriate alkylating agents. Common synthetic routes may include:
Alkylation: Using 2-phenylethyl bromide and isopropyl bromide in the presence of a base such as sodium hydride.
Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale alkylation and cyclization processes, optimized for yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethyl)piperidin-4-one
- 3-(propan-2-yl)piperidin-4-one
- 1-(2-Phenylethyl)-3-methylpiperidin-4-one
Uniqueness
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
93147-94-5 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C16H23NO/c1-13(2)15-12-17(11-9-16(15)18)10-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
InChI Key |
BUMUOGMWJWCKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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